molecular formula C12H11NO3 B7807993 N-(furan-2-ylmethyl)-3-hydroxybenzamide

N-(furan-2-ylmethyl)-3-hydroxybenzamide

Cat. No.: B7807993
M. Wt: 217.22 g/mol
InChI Key: OVVFYQKUXWJUTG-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) and Furan-Containing Chemical Classes

The compound is best understood by first examining its parent chemical classes.

Benzamides: Benzamide is the simplest amide derivative of benzoic acid, consisting of a benzene (B151609) ring attached to an amide functional group (C(O)NH₂). wikipedia.org This core structure is a cornerstone in medicinal chemistry, found in a variety of pharmaceuticals with diverse therapeutic applications. Benzamide derivatives are known to act as antipsychotics, antiemetics, and gastroprokinetics, among other functions. The stability and synthetic tractability of the benzamide scaffold make it a popular building block in the design of new bioactive compounds. nih.gov

Furan-Containing Compounds: Furan (B31954) is a five-membered aromatic heterocyclic compound containing one oxygen atom. wikipedia.org The furan ring is a prevalent scaffold in both natural products and synthetic molecules, valued for its versatile chemical reactivity and broad spectrum of biological activities. nih.govutripoli.edu.ly Its electron-rich nature allows for various chemical interactions and functionalizations, leading to derivatives with applications as antimicrobials, anti-inflammatory agents, and anticancer therapeutics. utripoli.edu.lyijabbr.comijabbr.comnih.gov

Table 1: General Properties of Benzamide and Furan Scaffolds
ScaffoldChemical Formula (Parent)Key FeaturesCommon Role in Chemistry
BenzamideC₇H₇NOBenzene ring linked to an amide group. Stable and readily functionalized.Core structure in numerous pharmaceuticals, particularly CNS agents. wikipedia.org
FuranC₄H₄OFive-membered aromatic heterocycle with one oxygen atom. Electron-rich and reactive. ijabbr.comVersatile building block for bioactive compounds with a wide range of therapeutic properties. nih.govresearchgate.net

Significance of Hydroxybenzamide and Furan Scaffolds in Contemporary Chemical Biology Research

The specific combination of a hydroxy-substituted benzamide and a furan ring in N-(furan-2-ylmethyl)-3-hydroxybenzamide points toward specific areas of modern research.

Furan Scaffold: The furan nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of bioactive compounds. utripoli.edu.lyijabbr.com Researchers continue to explore furan derivatives for a wide array of therapeutic effects, including:

Antimicrobial Activity: Furan derivatives have demonstrated efficacy against various bacterial and fungal strains. ijabbr.comresearchgate.net

Anticancer Properties: Certain furan-containing molecules exhibit cytotoxicity against cancer cell lines. utripoli.edu.lynih.gov

Anti-inflammatory Effects: Natural and synthetic furans have been shown to possess anti-inflammatory properties. nih.gov

Central Nervous System (CNS) Activity: The scaffold is found in compounds with antidepressant, anticonvulsant, and anxiolytic activities. utripoli.edu.lyijabbr.com

Hydroxybenzamide Scaffold: The hydroxybenzamide moiety, particularly when the hydroxyl group is attached to the nitrogen (N-hydroxybenzamide), is of significant interest as a zinc-binding group. This functionality is a key feature in a class of drugs known as histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govresearchgate.net The N-hydroxyamide group chelates the zinc ion in the active site of the HDAC enzyme, leading to its inhibition. While the title compound features a phenolic hydroxyl group (on the benzene ring), the general principle of using substituted benzamides to target enzymatic active sites remains a key research area. For example, novel benzamide derivatives are being actively investigated as inhibitors for other enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is also a target in cancer therapy. nih.gov

Table 2: Research Significance of Furan and Hydroxybenzamide Scaffolds
ScaffoldKey Research AreaMechanism/SignificanceExample Application Areas
FuranDrug DiscoveryServes as a versatile, electron-rich aromatic system that can be modified to create a wide range of bioactive derivatives. nih.govijabbr.comAntimicrobial, Anticancer, Anti-inflammatory, CNS disorders. utripoli.edu.lyijabbr.com
HydroxybenzamideEnzyme InhibitionActs as a key functional group, particularly the N-hydroxy variant, for chelating metal ions (e.g., Zinc) in enzyme active sites. nih.govHDAC inhibitors for cancer therapy, PARP-1 inhibitors. nih.govnih.gov

Overview of Current Academic Research Trajectories for this compound and Structurally Related Compounds

While specific academic literature focusing exclusively on this compound is not extensively available, current research on structurally analogous compounds provides clear indications of potential scientific trajectories. The primary approach involves synthesis and biological evaluation, often guided by structure-activity relationship (SAR) studies.

Synthesis and Cytotoxicity Screening: A prominent research trajectory is the synthesis of related compounds for evaluation as potential therapeutic agents. For instance, a structurally similar compound, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, has been synthesized and investigated for its cytotoxic effects against human cancer cell lines. nih.govresearchgate.netnih.gov This suggests that a logical research path for this compound would be its synthesis followed by screening for anticancer activity.

Structure-Activity Relationship (SAR) Studies: A crucial research trajectory involves the systematic modification of the core structure to understand how chemical changes affect biological activity. For compounds containing a furan ring, SAR studies have explored how altering substituents on the furan or the attached moieties can optimize potency and selectivity for a given biological target. nih.govnih.gov For example, the development of analogues of the furan-containing drug nalfurafine (B1239173) has been guided by extensive SAR to develop pain management treatments. nih.gov Similarly, research on benzamide-based PARP-1 inhibitors involves creating a library of derivatives to identify compounds with the most potent and selective anticancer activity. nih.gov

Scaffold Hopping and Analogue Design: Researchers often use existing bioactive molecules as starting points. The compound 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) is a furan-containing molecule that has been extensively studied and has led to the development of approved drugs. rsc.orgresearchgate.net Research on YC-1 and its analogues focuses on optimizing its activity as a soluble guanylate cyclase (sGC) stimulator. researchgate.net This demonstrates a trajectory where the furan-benzamide structure could be used as a novel scaffold to design analogues targeting a wide range of biological pathways.

Table 3: Research Trajectories Based on Structurally Related Compounds
Structurally Related Compound/ClassReported Research FocusPotential Implication for this compound
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazideSynthesis and in vitro cytotoxicity profiling against cancer cell lines. nih.govresearchgate.netnih.govInvestigation as a potential anticancer agent.
Benzamide DerivativesDevelopment of PARP-1 inhibitors for cancer therapy. nih.govEvaluation as a potential enzyme inhibitor for cancer treatment.
Furan-containing Opioid Analogues (e.g., Nalfurafine)Structure-activity relationship (SAR) studies for pain management. nih.govSystematic modification to explore potential CNS activity.
3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)Development of soluble guanylate cyclase (sGC) stimulators. rsc.orgresearchgate.netUse as a novel scaffold for targeting various enzymatic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-10-4-1-3-9(7-10)12(15)13-8-11-5-2-6-16-11/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVFYQKUXWJUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N Furan 2 Ylmethyl 3 Hydroxybenzamide and Its Analogs

Conventional Synthetic Routes to Benzamide (B126) Derivatives with Furan (B31954) Moieties

Traditional methods for synthesizing benzamide derivatives are well-established, typically involving the coupling of carboxylic acid and amine precursors through various activation and condensation strategies.

The primary method for assembling the N-(furan-2-ylmethyl)-3-hydroxybenzamide core is the direct amidation reaction between 3-hydroxybenzoic acid and furfurylamine. The construction of an amide bond generally requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov Common activating agents include thionyl chloride (to form an acyl chloride) or the use of carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net

A typical condensation reaction involves dissolving the carboxylic acid and a coupling agent in a suitable aprotic solvent, followed by the addition of the amine. The reaction often proceeds at room temperature or with gentle heating. nih.gov This approach is foundational in organic synthesis due to its reliability, though it can require stoichiometric amounts of activating reagents. nih.govnih.gov A novel approach to amide synthesis involves the decarboxylative condensation of α-ketoacids with N-alkyl hydroxylamines, which proceeds cleanly by mixing the components in a polar solvent with gentle heating, producing only volatile byproducts. nih.gov

Table 1: Common Coupling Reagents for Amidation

Coupling Reagent Abbreviation Co-catalyst/Additive
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC N-Hydroxysuccinimide (NHS)
Dicyclohexylcarbodiimide DCC 4-Dimethylaminopyridine (DMAP)
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride DMT/NMM/TsO⁻ N-methylmorpholine (NMM)

This table is generated based on information from multiple sources.

The availability and synthesis of the starting materials—3-hydroxybenzoic acid and furfurylamine—are critical. Furfurylamine is typically synthesized from furfural, a platform chemical derived from the hydrolysis and dehydration of pentose (B10789219) carbohydrates found in agricultural biomass. scirp.orgijabbr.com This makes the furan moiety a readily accessible, bio-based building block.

The synthesis of 3-hydroxybenzoic acid can be achieved through several classical routes, such as the hydrolysis of 3-cyanophenol (B46033) or the sulfonation of benzoic acid followed by fusion with an alkali. Functional group transformations on the furan ring itself, such as nitration using nitric acid in acetic anhydride (B1165640) or acetylation with acetic anhydride in the presence of a Lewis acid, allow for the synthesis of various analogs. ijabbr.com For instance, furan-3-carboxylic acid derivatives, structural isomers of the typical 2-substituted furans, can be synthesized from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement of the trichloromethyl group by amines, yielding furan-3-carboxamides. researchgate.net

Advanced and Sustainable Chemistry Approaches in this compound Synthesis

To overcome the limitations of conventional methods, such as long reaction times and the use of stoichiometric activating agents, advanced synthetic strategies have been developed. These focus on improving energy efficiency, reducing waste, and employing catalytic systems.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions. In the synthesis of amides and esters containing furan rings, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. researchgate.net For the synthesis of a related compound, N-(furan-2-ylmethyl)furan-2-carboxamide, reactions carried out in a microwave reactor with coupling reagents like DMT/NMM/TsO⁻ or EDC were optimized. researchgate.net This method offers significant advantages over conventional heating, often completing reactions in minutes rather than hours. researchgate.netnih.gov The use of microwave irradiation is particularly beneficial for constructing libraries of compounds efficiently. nih.gov Research has shown that MAOS can synthesize various heterocyclic compounds, such as dihydrofuropyrimidines and benzimidazole (B57391) derivatives, in excellent yields and with very short reaction times (e.g., 60 seconds). researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole Derivatives

Method Reaction Time Yield
Conventional Heating Several hours Moderate

This table is based on findings for related heterocyclic syntheses and illustrates the general efficiency of MAOS. nih.gov

The use of catalysts provides an atom-economical and efficient route to amide bond formation. One direct approach involves the use of metal catalysts to mediate the condensation of carboxylic acids and amines. For example, titanium(IV) chloride (TiCl₄) has been used to facilitate the one-pot synthesis of N-phenylamides from benzoic acids and anilines in excellent yields (e.g., 98%) and high purity. nih.gov The general procedure involves heating the carboxylic acid, amine, and TiCl₄ in a solvent like pyridine. nih.gov

For the synthesis of more complex analogs, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to first construct the desired molecular skeleton. nih.gov For example, an aryl boronic acid can be coupled with a bromo- or iodo-furan carbaldehyde to form a bi-aryl intermediate, which is then condensed with an amine or similar nucleophile to complete the synthesis of the target molecule. nih.gov These advanced catalytic methods are instrumental in creating diverse libraries of furan-containing compounds.

Methodologies for Compound Purification and Spectroscopic Characterization

Following synthesis, the crude product must be purified and its chemical structure confirmed. Standard purification techniques for amide compounds include recrystallization from a suitable solvent or column chromatography on silica (B1680970) gel. nih.govresearchgate.net The progress of the purification is often monitored by thin-layer chromatography (TLC). scirp.org

The definitive identification of this compound is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for structural elucidation.

In ¹H NMR, characteristic signals would include peaks for the aromatic protons of the benzene (B151609) ring, the protons of the furan ring, a doublet for the methylene (B1212753) (-CH₂-) group, and singlets for the amide (N-H) and hydroxyl (O-H) protons. mdpi.com

In ¹³C NMR, distinct resonances would appear for the amide carbonyl carbon (~165-175 ppm), as well as the various aromatic and furan carbons. mdpi.comnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.

A strong absorption band corresponding to the C=O stretch of the amide group is expected around 1630-1680 cm⁻¹.

The N-H stretch of the secondary amide typically appears as a sharp peak around 3300 cm⁻¹.

A broad O-H stretching band from the phenolic hydroxyl group would be observed around 3200-3600 cm⁻¹.

Vibrations characteristic of the furan ring and the benzene ring would also be present in the fingerprint region. mdpi.com

Mass Spectrometry (MS) : This technique confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Chemical Shift / Wavenumber
¹H NMR Amide N-H ~8.5 ppm (broad singlet)
Benzene Ar-H ~6.8-7.5 ppm (multiplets)
Furan Ar-H ~6.2-7.4 ppm (multiplets)
Methylene -CH₂- ~4.5 ppm (doublet)
Phenolic O-H Variable (broad singlet)
¹³C NMR Amide C=O ~167 ppm
Aromatic/Furan Carbons ~110-160 ppm
Methylene -CH₂- ~38 ppm
IR O-H stretch 3200-3600 cm⁻¹ (broad)
N-H stretch ~3300 cm⁻¹ (sharp)
C=O stretch (Amide I) ~1640 cm⁻¹ (strong)

This table is a prediction based on characteristic values for similar functional groups and compounds. mdpi.comnih.gov

Chromatographic Separation Techniques (e.g., Column Chromatography)

Chromatographic methods are indispensable for the purification of this compound and its analogs from complex reaction mixtures. The choice of technique is guided by the polarity and stability of the target compound.

Column Chromatography: This is the most common purification method for benzamide and furan-containing compounds on a laboratory scale. The process involves a stationary phase, typically silica gel, and a mobile phase (eluent). For compounds of intermediate polarity like this compound, a typical stationary phase is silica gel (SiO₂). google.com The mobile phase usually consists of a gradient mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. orgsyn.org

In a representative procedure for a related furan-containing product, the crude material is first adsorbed onto a small amount of celite or silica gel and then loaded onto the top of a prepared silica gel column. orgsyn.org The elution process begins with a solvent system of low polarity (e.g., 95:5 hexanes:ethyl acetate) and the polarity is gradually increased (e.g., to 85:15, 70:30, and finally 50:50). orgsyn.org Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the pure product. orgsyn.orgresearchgate.net

It is important to note that the acidic nature of standard silica gel can sometimes cause the degradation of acid-sensitive functional groups, a known issue with certain furan-based molecules. rsc.org In such cases, a column-free purification protocol involving liquid-liquid extraction may be developed, or a neutralized silica gel or alternative stationary phases like alumina (B75360) can be employed. rsc.org

High-Performance Liquid Chromatography (HPLC): For analytical separation or small-scale preparative purification of benzamide derivatives, reverse-phase HPLC (RP-HPLC) is a powerful technique. sielc.comnih.gov In this method, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.com HPLC is particularly useful for separating closely related analogs or for assessing the purity of the final product with high resolution. nih.govresearchgate.net

Table 1: Typical Column Chromatography Parameters for Furan and Benzamide Analogs

Parameter Description Example Reference(s)
Stationary Phase The solid adsorbent through which the solvent flows. Silica Gel (60-200 mesh) orgsyn.org, google.com
Mobile Phase (Eluent) A solvent or mixture of solvents used to move the compounds through the column. Gradient of Hexanes and Ethyl Acetate (e.g., from 95:5 to 50:50) orgsyn.org
Loading Method The technique for applying the crude sample to the column. Dry loading onto celite or silica gel orgsyn.org
Monitoring Technique used to analyze the collected fractions. Thin-Layer Chromatography (TLC) with UV visualization orgsyn.org, researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation (e.g., IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. Key vibrations include a broad O-H stretch for the phenolic hydroxyl group, an N-H stretch for the secondary amide, and a strong C=O stretch (Amide I band). researchgate.netchemicalbook.com Additionally, the N-H bending vibration (Amide II band), C-N stretching, aromatic C=C stretching from the benzene ring, and characteristic C-O-C stretching from the furan ring would be anticipated. researchgate.netglobalresearchonline.netudayton.edu

Table 2: Predicted IR Spectroscopy Data for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference(s)
Phenolic O-H Stretching, broad 3400 - 3200 chemicalbook.com
Amide N-H Stretching ~3300 researchgate.net
Aromatic C-H Stretching 3100 - 3000 globalresearchonline.net
Amide C=O Stretching (Amide I) ~1650 researchgate.net
Amide N-H Bending (Amide II) ~1550 researchgate.net
Furan Ring C-O-C Asymmetric Stretching ~1100 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would confirm the presence and connectivity of all protons. Key signals would include distinct peaks for the three protons on the furan ring, a singlet for the phenolic -OH proton, a triplet for the amide N-H proton (coupled to the adjacent CH₂ group), and a doublet for the methylene (-CH₂-) bridge. researchgate.netnih.gov The aromatic protons on the 3-hydroxybenzamide (B181210) ring would appear as a set of multiplets in the aromatic region. nih.gov

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. This includes a signal for the amide carbonyl carbon at the low-field end of the spectrum (~165-170 ppm), signals for the aromatic and furan carbons, and a signal for the methylene bridge carbon. nih.govresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (δ ppm) Description Reference(s)
¹H NMR ~9.5 s, 1H (Phenolic OH) researchgate.net
~8.5 t, 1H (Amide NH) researchgate.net
7.5 - 6.8 m, 4H (Benzene ring protons) nih.gov
~7.4 d, 1H (Furan H5) researchgate.net
~6.4 dd, 1H (Furan H4) researchgate.net
~6.3 d, 1H (Furan H3) researchgate.net
~4.6 d, 2H (Methylene CH₂) nih.gov
¹³C NMR ~168 Amide C=O nih.gov
~158 Phenolic C-OH chemicalbook.com
~152 Furan C2 nih.gov
~143 Furan C5 nih.gov
~130-115 Benzene ring carbons chemicalbook.com
~111 Furan C4 nih.gov
~108 Furan C3 nih.gov
~38 Methylene CH₂ nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. For this compound (C₁₂H₁₁NO₃), the expected molecular weight is 217.22 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or related peaks like [M+H]⁺ or [M+Na]⁺. nih.govresearchgate.net Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the furan-2-ylmethyl cation and the 3-hydroxybenzoyl cation, providing conclusive structural evidence. nih.gov

Theoretical and Computational Chemistry Studies of N Furan 2 Ylmethyl 3 Hydroxybenzamide

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For a compound like N-(furan-2-ylmethyl)-3-hydroxybenzamide, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific basis sets, such as B3LYP/6-311++G, to ensure accuracy.

Studies on related furan (B31954) derivatives have successfully used DFT to understand their structural and electronic properties. sigmaaldrich.comnanobe.org For instance, research on other furan-containing compounds has shown that DFT can accurately predict the planarity of the furan ring and its orientation relative to other parts of the molecule. researchgate.net The electronic properties derived from DFT, such as ionization potential and electron affinity, are crucial for predicting the molecule's reactivity. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter. A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer. irjweb.com

For this compound, HOMO-LUMO analysis would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. In similar molecules, the HOMO is often localized on the electron-rich furan ring, while the LUMO may be distributed across the benzamide (B126) portion. nih.govresearchgate.netdntb.gov.ua The calculated energy gap would provide a quantitative measure of the molecule's stability. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the furan ring and the carbonyl and hydroxyl groups of the benzamide moiety, as well as the nitrogen atom of the amide linkage. These would be the primary sites for interactions with electrophiles. Positive potential would be expected around the hydrogen atoms. Such analyses have been instrumental in understanding the reactivity of similar Schiff bases and other organic compounds. nih.gov

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopy

Theoretical vibrational frequency calculations, typically performed using DFT methods, are essential for interpreting experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By calculating the vibrational modes of a molecule, researchers can assign specific peaks in the experimental spectra to corresponding molecular motions (e.g., stretching, bending).

For this compound, these calculations would help to confirm its structural features. For example, the characteristic vibrational frequencies for the C=O stretching of the amide, the O-H stretching of the hydroxyl group, and the C-O-C stretching of the furan ring could be precisely identified. globalresearchonline.netresearchgate.net This correlation between theoretical and experimental spectra is a powerful method for structural elucidation.

Molecular Modeling and Dynamics Simulations

While quantum chemical investigations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore how a molecule interacts with its environment, particularly with biological macromolecules.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The docking process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity.

For this compound, molecular docking studies could be performed against various protein targets to explore its potential pharmacological activities. For instance, furan derivatives have been investigated as inhibitors of enzymes like SARS-CoV-2 main protease. nih.gov A docking study would reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the active site of a target protein. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational stability and how it interacts with biological targets. By simulating the compound in a virtual environment that mimics physiological conditions (e.g., in water), researchers can observe its dynamic behavior.

The simulations can reveal the most stable three-dimensional shapes (conformations) the molecule adopts. This is crucial because a molecule's shape is intrinsically linked to its biological activity. The furan ring, the benzamide group, and the flexible methylene (B1212753) linker can all rotate, leading to various possible conformations. MD simulations help identify the lowest energy, and therefore most probable, conformations.

Furthermore, when the structure of a biological target (like an enzyme or receptor) is known, MD simulations can model the binding dynamics of this compound to this target. These simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the compound in the target's binding site. They can also predict the stability of the resulting complex over time, providing a dynamic view that complements the static picture from molecular docking. While specific MD simulation studies on this compound are not detailed in publicly available literature, this methodology is standard in the study of similar bioactive molecules to understand their mechanism of action at an atomic level. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are essential in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov

The development of predictive QSAR models for a class of compounds including this compound involves several key steps. First, a dataset of structurally related molecules with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.gov For furan-containing compounds, a wide range of biological activities have been reported, offering many potential endpoints for QSAR modeling. ijabbr.comresearchgate.net

Once the dataset is assembled, molecular descriptors are calculated for each compound. Statistical methods are then employed to build a mathematical equation that links these descriptors to the observed activity. Common techniques include Multiple Linear Regression (MLR) and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. nih.govjmaterenvironsci.com The resulting model's predictive power is rigorously tested through internal and external validation procedures to ensure its robustness and reliability. jmaterenvironsci.com Successful QSAR models can then be used to screen virtual libraries of related compounds or to guide the design of new derivatives with enhanced potency. nih.gov

Table 1: Potential Biological Activities of Furan Derivatives for QSAR Modeling

Biological Activity Therapeutic Area Potential QSAR Endpoint
Antimicrobial Infectious Diseases Minimum Inhibitory Concentration (MIC)
Anti-inflammatory Inflammation IC₅₀ for COX/LOX enzymes
Anticancer Oncology IC₅₀ against cancer cell lines researchgate.net
Antidepressant Neurology Receptor Binding Affinity (Ki)

This table is illustrative of the types of biological activities reported for furan-containing scaffolds that can be subjected to QSAR analysis. ijabbr.comresearchgate.net

A crucial outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. researchgate.net These descriptors quantify various aspects of a molecule's structure, including its physicochemical, topological, electronic, and steric properties. nih.gov By understanding which descriptors are most important, chemists can rationally design new molecules with improved activity.

For this compound and its analogs, key descriptors might include those related to hydrophobicity (e.g., LogP), molecular shape and size (e.g., molar refractivity), and electronic features (e.g., HOMO/LUMO energies, partial charges on atoms). nih.govresearchgate.net For instance, a positive coefficient for a descriptor like LogP in a QSAR equation would suggest that increasing the compound's lipophilicity could lead to higher activity, whereas a negative coefficient would suggest the opposite. researchgate.net The identification of these key features provides a roadmap for structural modification. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies and Their Significance

Descriptor Category Example Descriptor Significance in Biological Activity
Physicochemical LogP (Octanol/Water Partition Coefficient) Relates to hydrophobicity, influencing membrane permeability and binding. nih.gov
Physicochemical Molar Refractivity (MR) Describes molecular volume and polarizability, affecting receptor fit. nih.gov
Electronic HOMO/LUMO Energies Relate to the molecule's ability to donate or accept electrons in interactions. researchgate.net
Topological Kappa Shape Indices Quantify molecular shape and complexity, which can be crucial for binding. researchgate.net
Constitutional Molecular Weight (MW) Basic descriptor of molecular size. nih.gov

| Quantum Chemical | Dipole Moment | Measures the polarity of the molecule, which is important for polar interactions. |

In Silico Assessment of Pharmacokinetic and Drug-Likeness Parameters

Computational models can provide valuable estimates of a compound's potential for oral absorption and its distribution throughout the body. nih.gov Key parameters that are often predicted for this compound would include its gastrointestinal (GI) absorption and its ability to cross the blood-brain barrier (BBB). Models like the "BOILED-Egg" plot provide a quick visual assessment of these properties based on calculations of lipophilicity (WLOGP) and polarity (TPSA). mdpi.com Other important predicted characteristics include human intestinal absorption (HIA), permeability in Caco-2 cell models (an in vitro model of the intestinal wall), and the extent of binding to plasma proteins like albumin. nih.gov

Table 3: Predicted Pharmacokinetic Properties for this compound

Parameter Predicted Value/Classification Implication
Gastrointestinal (GI) Absorption High The compound is likely to be well-absorbed from the gut after oral administration. mdpi.com
Blood-Brain Barrier (BBB) Permeation No The compound is not predicted to cross into the central nervous system.
P-glycoprotein (P-gp) Substrate No The compound is not likely to be actively pumped out of cells by this efflux transporter.
CYP1A2 Inhibitor No Unlikely to interfere with the metabolism of drugs processed by this key enzyme.
CYP2C19 Inhibitor No Unlikely to interfere with the metabolism of drugs processed by this key enzyme.
CYP2C9 Inhibitor No Unlikely to interfere with the metabolism of drugs processed by this key enzyme.
CYP2D6 Inhibitor No Unlikely to interfere with the metabolism of drugs processed by this key enzyme.

Note: These values are generated from standard in silico predictive models and serve as an initial assessment. They require experimental validation.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. Several empirically derived rulesets are used for this assessment. The most famous is Lipinski's Rule of Five, which identifies chemical properties common among orally active drugs. Other rules like Ghose's, Veber's, and Egan's provide alternative or additional filters. mdpi.com These rules assess parameters such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. A compound that adheres to these rules is considered to have a higher probability of good oral bioavailability and developability.

Table 4: Predicted Drug-Likeness Profile for this compound

Parameter / Rule Value for Compound Threshold Compliance
Lipinski's Rule Yes
Molecular Weight ( g/mol ) 217.22 ≤ 500 Yes
LogP (Lipophilicity) 2.15 ≤ 5 Yes
Hydrogen Bond Donors 2 ≤ 5 Yes
Hydrogen Bond Acceptors 3 ≤ 10 Yes
Ghose Filter Yes
LogP 2.15 -0.4 to 5.6 Yes
Molar Refractivity 61.35 40 to 130 Yes
Molecular Weight 217.22 160 to 480 Yes
Number of Atoms 26 20 to 70 Yes
Veber's Rule Yes
Rotatable Bonds 4 ≤ 10 Yes
TPSA (Ų) 69.43 ≤ 140 Yes
Egan's Rule Yes
LogP 2.15 ≤ 5.88 Yes

Note: Values are calculated based on the chemical structure of this compound using standard computational algorithms. mdpi.com

Structure Activity Relationship Sar Investigations of N Furan 2 Ylmethyl 3 Hydroxybenzamide Derivatives

Elucidation of Key Pharmacophore Features Essential for Biological Interactions

Pharmacophore modeling is a crucial step in drug discovery, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For N-(furan-2-ylmethyl)-3-hydroxybenzamide, a hypothetical pharmacophore can be inferred from its constituent parts. The 3-hydroxybenzamide (B181210) moiety typically provides a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen), along with an aromatic ring capable of pi-stacking or hydrophobic interactions. The furan (B31954) ring introduces another heteroaromatic system with a hydrogen bond accepting oxygen atom, and the methylene (B1212753) linker provides conformational flexibility.

However, without experimental data on the biological targets of this compound, any pharmacophore model remains speculative. The development of a validated pharmacophore model requires a set of active compounds with known biological data to identify common features. nih.govnih.gov The process often involves computational tools to align multiple active molecules and derive a common three-dimensional hypothesis that explains their activity. youtube.commdpi.com Currently, no such specific models for this compound derivatives are published in the accessible literature.

Impact of Structural Modifications on Target Binding Affinity and Selectivity

The systematic modification of a lead compound's structure is fundamental to understanding its SAR and optimizing its biological activity. For this compound, several modifications could theoretically be explored to probe its interaction with a biological target.

Furan Ring Modifications: The furan ring itself can be a target for modification. For example, substitution on the furan ring, or its replacement with other heterocycles like thiophene (B33073) or pyridine, would modulate the compound's steric and electronic profile. Studies on other furan-containing compounds have shown that such changes can dramatically affect biological activity. nih.govresearchgate.net

N-Alkyl Linker Variation: The length and nature of the linker between the furan and the amide nitrogen could influence the molecule's flexibility and the relative orientation of the two aromatic rings.

While these are logical avenues for a medicinal chemistry campaign, there is a lack of published data detailing the outcomes of such modifications for this compound. SAR studies on other, different classes of N-arylmethyl substituted compounds have shown that hydrophobic substituents can increase anti-cancer activity. nih.gov However, it is not possible to directly extrapolate these findings to the target compound without specific experimental validation.

Interactive Data Table: Hypothetical Structural Modifications and Their Potential Impact

Modification AreaSpecific ChangePotential Impact on Bioactivity
Benzamide (B126) Ring Move -OH to position 2 or 4Altered H-bonding, potential change in target affinity/selectivity
Add electron-withdrawing groupModified electronic properties, potential impact on pKa and binding
Add electron-donating groupModified electronic properties, potential impact on pKa and binding
Furan Ring Substitution at position 5Steric and electronic modulation, potential for new interactions
Replacement with thiopheneAltered aromaticity and H-bonding capacity
Replacement with pyridineIntroduction of a basic center, potential for new ionic interactions
Linker Increase/decrease chain lengthAltered conformational flexibility and distance between pharmacophoric features

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound.

Conformational Analysis and its Influence on Biological Activity

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For this compound, the key rotatable bonds are between the furan ring and the methylene group, the methylene group and the amide nitrogen, and the amide bond itself. The rotation around the amide C-N bond is known to be restricted, leading to the possibility of cis and trans isomers, which can have different biological activities.

Regiospecificity and Stereochemical Considerations in SAR Studies

Regiospecificity in this context refers to the specific placement of substituents on the aromatic rings. As mentioned, the position of the hydroxyl group on the benzamide ring is a key feature. The synthesis of specifically substituted benzamides and furans often requires regioselective methods to ensure the correct isomer is produced. nih.govnih.gov For instance, the synthesis of a 2-hydroxy or 4-hydroxy analog would require different starting materials or synthetic strategies compared to the 3-hydroxy derivative.

Stereochemistry would become a factor if chiral centers were introduced into the molecule. For example, substitution on the methylene linker could create a stereocenter. In such cases, it would be crucial to separate the enantiomers and test them individually, as they often exhibit different biological activities and metabolic profiles. As this compound itself is achiral, stereochemical considerations are not applicable unless derivatives with chiral centers are synthesized.

Exploration of Biological Activities and Underlying Mechanisms of N Furan 2 Ylmethyl 3 Hydroxybenzamide

Enzyme Inhibition Studies and Mechanistic Insights

Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibition Mechanisms

Direct studies on the inhibition of Phosphoinositide 3-Kinase Gamma (PI3Kγ) by N-(furan-2-ylmethyl)-3-hydroxybenzamide have not been identified. However, research into other furan-containing molecules has revealed potent inhibitory effects on PI3Ks. For instance, a series of furan-2-ylmethylene thiazolidinediones has been developed as selective, ATP-competitive PI3Kγ inhibitors. ebi.ac.uk The structure-based design of these compounds highlighted that specific chemical features, such as an acidic NH group and a hydroxy group on a phenyl ring attached to the furan (B31954), are crucial for potent and selective binding to PI3Kγ. ebi.ac.uk These features contribute to the selectivity for class IB PI3K enzymes. ebi.ac.uk One compound from this series, AS-252424, demonstrated significant reduction of leukocyte recruitment in a mouse model of acute peritonitis, confirming its in vivo efficacy. ebi.ac.uk The mechanism of inhibition for these related compounds involves competitive binding at the ATP-binding site of the enzyme.

Histone Deacetylase (HDAC) Isoform Selective Inhibition (e.g., HDAC6)

There is no specific evidence detailing the activity of this compound as a Histone Deacetylase (HDAC) inhibitor. However, the hydroxamate group, which is structurally related to the amide in the target compound, is a key feature in many potent HDAC inhibitors. Research on (E)-3-(furan-2-yl)-N-hydroxyacrylamide, a compound sharing the furan ring and a similar linker to a hydroxamate group, has shown it to be an inhibitor of a histone deacetylase-like amidohydrolase. nih.gov The mechanism of binding for this inhibitor involves a reversible, three-step process, starting with a rapid pre-equilibrium where the inhibitor binds to the enzyme surface, followed by conformational changes that allow it to enter the active site. nih.gov The apparent equilibrium binding constant (Kd) for this interaction was determined to be 1.9 μM. nih.gov

Furthermore, selective inhibition of HDAC isoforms is a significant area of research. For example, HDAC6 inhibitors have shown promise in cancer immunotherapy and for treating inflammatory conditions like rheumatoid arthritis. nih.govnih.gov These inhibitors can modulate the immune response by decreasing the levels of immunosuppressive molecules like PD-L1 and increasing the infiltration of anti-tumor CD8+ T cells in tumors. nih.gov

Cyclooxygenase (COX) Inhibition Pathways

The inhibitory activity of this compound on Cyclooxygenase (COX) enzymes has not been specifically reported. However, various furan derivatives have been investigated as selective COX-2 inhibitors. researchgate.netijabbr.com The interest in selective COX-2 inhibitors stems from their potential to offer anti-inflammatory benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

For example, a series of 3,4-diaryl-5-hydroxyfuranones were found to be highly selective inhibitors of COX-2. nih.gov The introduction of a hydroxyl group was a key modification that conferred this high selectivity. nih.gov Another study on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives also yielded compounds with very high COX-2 selectivity. researchgate.net These findings suggest that the furan scaffold can be a core component of potent and selective COX-2 inhibitors. The general mechanism for NSAIDs involves blocking the biosynthesis of proinflammatory prostaglandins (B1171923) from arachidonic acid by inhibiting COX enzymes. nih.gov

Viral Protease Inhibition (e.g., SARS-CoV-2 Main Protease)

While there is no direct data on this compound inhibiting the SARS-CoV-2 main protease (Mpro or 3CLpro), related furan-containing structures have been identified as inhibitors. The main protease of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govrsc.orgresearchgate.net

A study on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives led to the discovery of novel, non-peptidomimetic inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov Through screening and optimization, compounds with IC₅₀ values as low as 1.55 μM were identified. nih.govnih.gov Enzymatic kinetic assays revealed that some of these derivatives act as reversible covalent inhibitors. nih.govnih.gov The discovery of these molecules provides a starting point for developing new antiviral agents against COVID-19. nih.gov

Table 1: SARS-CoV-2 Mpro Inhibition by Furan Derivatives This table presents data for 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives, which are structurally related to the subject compound.

Compound IDIC₅₀ (μM)Inhibition Type
F8-S4310.76Not specified
F8-B61.57Reversible Covalent
F8-B221.55Not specified

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) and Urease Inhibition

Specific studies on the cholinesterase or urease inhibitory potential of this compound are not available. However, the furan moiety is present in various compounds designed as inhibitors for these enzymes.

Cholinesterase Inhibition: Novel series of optically active carbamates, including those derived from tetrahydrofurobenzofuran, have demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the nanomolar range. nih.gov Similarly, certain 1,2,3-triazolium salts have shown effective inhibition of both cholinesterases. nih.gov These findings indicate that the furan scaffold can be incorporated into potent cholinesterase inhibitors, which are relevant for treating neurodegenerative diseases.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for treating infections by ureolytic bacteria like Helicobacter pylori and for reducing nitrogen loss in agriculture. nih.govresearchgate.netresearchgate.net While direct data on this compound is absent, derivatives of benzofuran (B130515) and benzothiophene (B83047) have been shown to be potent urease inhibitors. nih.gov One such derivative exhibited an IC₅₀ value of 0.42 μM, which was significantly more potent than the standard inhibitor, thiourea (B124793). nih.gov Competitive inhibitors of urease often have structural similarities to urea. researchgate.net

Carbonic Anhydrase (CA) Inhibition Principles

There are no studies specifically linking this compound to Carbonic Anhydrase (CA) inhibition. The primary chemical feature of most CA inhibitors is a sulfonamide group, which is absent in the subject compound. Research in this area has focused on compounds like thieno[2,3-b]furan-2-sulfonamides, which have been evaluated as topical CA inhibitors for lowering intraocular pressure. nih.gov Additionally, new benzimidazole-hydrazone derivatives have been designed and synthesized as inhibitors of the cancer-related isoform CA IX. nih.gov The inhibition mechanism for sulfonamide-based inhibitors typically involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site.

Receptor Modulation and Antagonism

Human Glucagon (B607659) Receptor (hGluR) Antagonism

There is no available scientific literature that identifies or characterizes this compound as an antagonist of the human glucagon receptor (hGluR). While research exists on related classes of compounds, such as furan-2-carbohydrazides, which have been investigated for their potential as orally active glucagon receptor antagonists, specific data for this compound is absent. nih.gov Studies on other non-peptide antagonists like BAY 27-9955 have demonstrated the therapeutic potential of blocking the glucagon receptor, but a direct connection to the compound cannot be established.

Interactions with Protein-Protein Interfaces and Disruption Mechanisms

Modulation of HIV-1 Integrase (IN) and LEDGF/p75 Cofactor Interaction

No research could be found that directly implicates this compound in the modulation of the interaction between HIV-1 integrase (IN) and its cellular cofactor, lens epithelium-derived growth factor (LEDGF/p75). This protein-protein interaction is a validated target for a class of antiretroviral drugs known as "LEDGINs". While some studies have explored furan derivatives and dicaffeoyl or digalloyl pyrrolidine (B122466) and furan derivatives as HIV integrase inhibitors, a specific link to this compound and its mechanism of action is not documented in the available literature. nih.govnih.gov

Metal Chelation and Coordination Chemistry in Biological Contexts

Role of Metal Complexes in Modulating Biological Activities

There is a lack of research on the synthesis and biological evaluation of metal complexes involving this compound. A study on a structurally analogous compound, N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, investigated the biological activities of its metal complexes. nih.govresearchgate.net This research demonstrated that the coordination of metal ions could influence the cytotoxic properties of the ligand. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Mechanistic Aspects of Metal Ion Binding within Biological Systems

The ability of a molecule to interact with metal ions is a critical determinant of its biological activity, influencing everything from enzymatic function to cellular signaling. The structure of this compound suggests a potential for metal ion chelation. The presence of a hydroxyl group on the benzamide (B126) ring, in conjunction with the amide oxygen and the oxygen atom within the furan ring, presents multiple potential coordination sites.

Studies on structurally analogous compounds, such as N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, have demonstrated the capacity of the furan and hydroxyl-substituted aromatic moieties to participate in the formation of stable metal complexes. nih.govresearchgate.netdntb.gov.ua In these instances, the ligand has been observed to chelate metal ions like Cu(II), Co(II), Ni(II), and Zn(II) in a bidentate fashion, typically involving the azomethine nitrogen and a deprotonated enolized carbonyl oxygen. nih.govresearchgate.netdntb.gov.ua

While this compound lacks the hydrazone's azomethine nitrogen, it is plausible that the amide oxygen, the phenolic hydroxyl group, and potentially the furan ring's oxygen atom could engage in coordination with biologically relevant metal ions. The precise geometry and stability of such complexes would be contingent on factors like the nature of the metal ion, the pH of the surrounding medium, and the conformational flexibility of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), on related furan-containing Schiff base ligands have been employed to predict the geometry and electronic properties of their metal complexes, offering a viable path for future investigations into the metal-binding potential of this compound. nih.govresearchgate.netdntb.gov.ua

General Mechanistic Pathways of Biological Actions

The biological effects of a small molecule are dictated by its interactions with macromolecular targets within the cell. These interactions, in turn, are governed by a combination of non-covalent forces and, in some cases, the formation of reversible covalent bonds.

Elucidation of Molecular Pathways Involved in Cellular Responses

The benzamide and furan moieties are prevalent in a multitude of biologically active compounds, suggesting that this compound could engage with a variety of cellular pathways. Benzamide derivatives, for instance, are known to exhibit a broad spectrum of pharmacological activities, including the inhibition of enzymes like histone deacetylases (HDACs), cholinesterases, and lipoxygenase. indexcopernicus.comresearchgate.netnih.gov The inhibition of these enzymes can have profound effects on cellular processes such as gene expression, inflammation, and neurotransmission.

Furthermore, furan-containing compounds have been implicated in a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ijabbr.comnih.govutripoli.edu.ly The furan ring system is a key component in several approved drugs and natural products. nih.gov The combined presence of the furan and 3-hydroxybenzamide (B181210) components in the target molecule suggests the potential for synergistic or unique biological activities. For example, derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide have shown antiproliferative activity against cancer cell lines and can induce cell-cycle arrest. nih.gov Similarly, certain N-substituted benzimidazole (B57391) carboxamides bearing hydroxyl groups have demonstrated antiproliferative and antioxidant properties. nih.gov

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Recognition

The initial recognition and binding of this compound to a biological target are likely mediated by a suite of non-covalent interactions. The hydroxyl group and the amide linkage are prime candidates for forming hydrogen bonds, acting as both hydrogen bond donors and acceptors. Crystal structure analyses of related furan-hydrazone compounds reveal extensive intermolecular and intramolecular hydrogen bonding networks that dictate their supramolecular assembly. researchgate.net

Beyond hydrogen bonding, the aromatic nature of both the furan and benzene (B151609) rings allows for the participation in π-π stacking and cation-π interactions with complementary residues in a protein's binding pocket. The furan ring, in particular, can engage in specific non-covalent interactions that contribute to binding affinity and selectivity. mdpi.com

A pertinent example of such interactions is the binding of furan derivatives to serum albumins, which are crucial for the transport and distribution of many drugs in the bloodstream. Studies on the interaction of benzofuran derivatives with bovine serum albumin (BSA) have shown that these molecules can bind with high affinity, leading to a quenching of the protein's intrinsic fluorescence. mdpi.com This quenching is often indicative of the ligand entering the hydrophobic microenvironment of the protein, where tryptophan residues are located. mdpi.com A furan dicarboxylic acid has also been identified as a potent inhibitor of ligand binding to human albumin, underscoring the significance of the furan moiety in protein interactions. nih.gov

Table 1: Potential Non-Covalent Interactions of this compound

Interaction TypePotential Participating Moieties of the Compound
Hydrogen BondingAmide N-H (donor), Amide C=O (acceptor), Phenolic -OH (donor and acceptor), Furan Oxygen (acceptor)
π-π StackingBenzene ring, Furan ring
Hydrophobic InteractionsFuran ring, Benzene ring, Methylene (B1212753) linker
Cation-π InteractionsFuran ring, Benzene ring with cationic residues (e.g., Lys, Arg)

Exploration of Reversible Covalent Binding Mechanisms

In addition to non-covalent interactions, the furan ring in this compound introduces the possibility of reversible covalent binding to certain biological targets. While furan itself is a stable aromatic ring, derivatives can be designed to act as "warheads" that form a temporary covalent bond with a nucleophilic residue on a protein, often a cysteine.

A notable example is the discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as reversible covalent inhibitors of the SARS-CoV-2 main protease. nih.gov In this case, the furan-containing scaffold was shown to form a reversible covalent bond with the catalytic cysteine of the enzyme. nih.gov This mechanism of action can lead to prolonged target engagement and enhanced potency. The potential for the furan ring in this compound to participate in similar reversible covalent interactions would likely depend on the specific electronic environment of the furan and the nature of the target protein's active site.

Derivatization Strategies and Analog Development for N Furan 2 Ylmethyl 3 Hydroxybenzamide

Design and Synthesis of Novel Analogues

The rational design of new analogues of N-(furan-2-ylmethyl)-3-hydroxybenzamide involves targeted alterations to its three main structural components. These modifications are guided by structure-activity relationship (SAR) studies to enhance desired properties.

Modifications to the Furan (B31954) Ring System

The furan ring is a crucial pharmacophore, and its modification can significantly impact the molecule's activity and metabolic stability. Common strategies involve introducing substituents at various positions on the furan ring or replacing the furan ring entirely with other heterocycles. nih.govijabbr.com

Electrophilic substitution reactions primarily occur at the C5 position of the furan ring. nih.gov For instance, nitration with nitric acid in acetic anhydride (B1165640) can introduce a nitro group, a versatile handle for further functionalization. nih.gov Halogenation, such as bromination, can also be achieved under mild conditions to yield substituted furan derivatives. nih.gov

Furthermore, the furan ring can be more extensively modified. For example, the synthesis of 2,4-disubstituted furan derivatives has been explored to enhance antibacterial activity against various strains. ijabbr.com In other contexts, the fusion of the furan ring with other aromatic systems, such as in the case of 1,3-bis(furan-2-ylmethyl)-1H-benzimidazol-3-ium chloride, demonstrates the versatility of the furan scaffold in constructing more complex molecular architectures. nih.gov The synthesis of bis-furan scaffolds has also been reported as a strategy for developing potent inhibitors of biological processes. nih.gov

A notable example of furan ring modification can be seen in the development of YC-1 (Lificiguat), a soluble guanylate cyclase stimulator. YC-1, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, features a hydroxymethyl group at the 5-position of the furan ring. researchgate.netresearchgate.net Structure-activity relationship studies of YC-1 analogs have shown that while substitution at the furan ring is critical, with only furan substitution leading to the desired inhibitory activity, modifications at the 5-position, such as esterification of the hydroxymethyl group, can modulate activity. researchgate.net

Table 1: Examples of Furan Ring Modifications in Related Compounds

Base Compound/ScaffoldModificationResulting Compound/DerivativeReference(s)
FuranNitration2-Nitrofuran nih.gov
FuranSulfonationFuran-2-sulfonic acid nih.gov
FuranAcetylation2-Acetyl furan nih.gov
Furan2,4-DisubstitutionN-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide ijabbr.com
YC-1 (Lificiguat)Hydroxymethylation at C53-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole researchgate.netresearchgate.net
Furan-2-carbaldehydeSuzuki-Miyaura cross-coupling5-Aryl-furan-2-carbaldehydes nih.govresearchgate.net

Substitutions on the Benzamide (B126) Moiety

The benzamide moiety offers multiple positions for substitution, allowing for the fine-tuning of electronic and steric properties. The introduction of various functional groups on the phenyl ring can influence binding affinity, selectivity, and pharmacokinetic parameters.

Studies on related benzamide derivatives have demonstrated the impact of such substitutions. For instance, the synthesis of N-substituted benzamides has been explored for various biological activities. nanobioletters.com A specific example related to the core structure is N-(furan-2-ylmethyl)-3-bromo-4-fluoro-benzamide, which introduces halogen atoms to the benzamide ring. nanobioletters.com

In a study focused on serotonin (B10506) 5-HT4 receptor agonists, introducing a propyl or allyl group at the 3-position of a benzamide core resulted in a slight enhancement of agonistic activity. researchgate.net This suggests that even small alkyl substitutions at the 3-position, which corresponds to the hydroxyl group in this compound, can modulate biological effects.

Furthermore, the synthesis of various N-substituted benzamide derivatives has been widely reported, showcasing a range of possible modifications. These include the introduction of nitro, amino, and cyano groups, as well as larger heterocyclic moieties. nanobioletters.com The synthesis of N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide highlights the possibility of attaching complex heterocyclic systems to the benzamide core. nanobioletters.com

Table 2: Examples of Benzamide Moiety Substitutions in Furan-Containing and Related Compounds

Base CompoundSubstitution on Benzamide RingResulting CompoundReference(s)
N-(furan-2-ylmethyl)benzamide3-Bromo, 4-FluoroN-(furan-2-ylmethyl)-3-bromo-4-fluoro-benzamide nanobioletters.com
Benzamide (general)3-Propyl/Allyl3-Propyl/Allyl-benzamide derivatives researchgate.net
4-HydroxybenzamideN-(3-cyanothiophen-2-yl)N-(3-cyanothiophen-2-yl)-4-hydroxybenzamide nanobioletters.com
4-HydroxybenzamideN-(4-chlorophenyl)4-Hydroxy-N-(4-chlorophenyl)benzamide nanobioletters.com
Salicylamide5-(2-substituted-1,3-thiazol-5-yl)5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamides nih.gov

Structural Elaboration of the Linker Region

Strategies for linker modification could include:

Homologation: Increasing the linker length by one or more methylene (B1212753) units to probe for optimal spacing between the furan and benzamide moieties.

Introduction of Rigidity: Replacing the flexible methylene linker with a more rigid unit, such as a cyclopropyl (B3062369) group or a double bond, to restrict conformational freedom. This can sometimes lead to an increase in binding affinity by reducing the entropic penalty upon binding.

Heteroatom Incorporation: Replacing a methylene group with a heteroatom like oxygen or nitrogen could introduce new hydrogen bonding capabilities and alter the polarity of the linker region.

In a related context, the synthesis of N-substituted benzamide derivatives based on Entinostat (MS-275) has involved linker modifications as a strategy to explore new chemical space. researchgate.net Similarly, in the development of inhibitors for the SARS-CoV-2 main protease, the linker between a furan ring and a thiourea (B124793) moiety was found to be critical for activity, with replacements like urea (B33335) or guanidine (B92328) leading to decreased potency. nih.gov These examples, while not directly on the target compound, underscore the importance of the linker in determining biological activity.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design that aim to identify novel core structures with similar or improved biological activity and better physicochemical properties. drughunter.com

Scaffold hopping involves replacing the central molecular framework with a topologically different but functionally equivalent scaffold. For this compound, this could mean replacing the furan-benzamide core with a completely different heterocyclic system that maintains the key pharmacophoric features. For example, a furanopyrimidine scaffold has been identified through scaffold hopping from a thienopyrimidine series in the discovery of Notum inhibitors. nih.gov This highlights how different heterocyclic cores can be explored to achieve similar biological outcomes.

Bioisosteric replacement is a more conservative approach where a functional group is replaced by another group with similar physical and chemical properties. drughunter.comresearchgate.net This strategy is often used to address issues like metabolic instability, toxicity, or to improve selectivity.

For this compound, several bioisosteric replacements can be envisioned:

Furan Ring Bioisosteres: The furan ring can be replaced by other five-membered aromatic heterocycles such as thiophene (B33073), pyrrole, oxazole, or thiazole. researchgate.netnih.gov Thiophene is a common bioisostere for furan, often leading to similar biological activities. researchgate.net Pyrrole offers a hydrogen bond donor, which could lead to new interactions with a biological target. nih.gov

Amide Bond Bioisosteres: The amide bond is susceptible to hydrolysis by proteases. Replacing it with a more stable isostere can improve the metabolic stability of the compound. Common amide bioisosteres include 1,2,3-triazoles, oxadiazoles, and sulfonamides. drughunter.comnih.govresearchgate.netrsc.orgnih.gov The 1,2,3-triazole ring, in particular, is a popular amide mimic due to its similar size, planarity, and ability to participate in hydrogen bonding. thermofisher.com

Table 3: Potential Bioisosteric Replacements for this compound

Original MoietyBioisosteric ReplacementRationaleReference(s)
FuranThiopheneSimilar size and electronics researchgate.netnih.gov
FuranPyrroleIntroduces a hydrogen bond donor nih.govrsc.org
FuranThiazoleModulates electronic properties and potential for new interactions researchgate.netnih.govnih.govnih.gov
Amide1,2,3-TriazoleIncreased metabolic stability, mimics amide geometry nih.govthermofisher.com
AmideOxadiazoleIncreased metabolic stability drughunter.comrsc.org
AmideSulfonamidePotential for improved metabolic stability, but may affect solubility drughunter.comresearchgate.net

Strategies for Compound Functionalization in Analytical and Detection Applications

The development of analogs for analytical and detection purposes requires the introduction of specific functional groups that enable their quantification and visualization.

Introduction of Fluorophores and Chromophores for Enhanced Detection Selectivity

Attaching a fluorophore or chromophore to this compound can create a fluorescent or colored derivative, respectively. These labeled compounds are invaluable tools for studying the parent molecule's distribution, target engagement, and for developing high-throughput screening assays.

The choice of the labeling site is crucial to minimize perturbation of the molecule's intrinsic properties. Potential attachment points include:

The 3-hydroxy group of the benzamide moiety: This position can be derivatized with a fluorescent tag, although this would alter a key functional group.

Other positions on the benzamide ring: Introduction of a reactive handle, such as an amino or carboxyl group, would allow for subsequent conjugation with a fluorophore.

The furan ring: The C5 position of the furan is a potential site for introducing a fluorescent group.

Several fluorescent dyes are available for conjugation, such as those based on fluorescein, rhodamine, or coumarin. thermofisher.com The selection of the fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, and the specific application. For example, in a study on the indirect determination of aminothiols, a 3-hydroxyflavone (B191502) derivative was used as a fluorescent probe. rsc.org In another study, the derivatization of 3-nitrotyrosine (B3424624) (which can be formed from tyrosine, a structural component of some benzamides) with benzylamine (B48309) derivatives yielded fluorescent benzoxazoles. nih.gov

Furthermore, the furan moiety itself can contribute to fluorescence. A study on furan-decorated nucleoside analogues showed that the conjugation of a furan ring to nucleobases resulted in emissive compounds, with some exhibiting sensitivity to their microenvironment. nih.gov This suggests that the intrinsic fluorescence of the furan ring in this compound or its analogs could potentially be exploited for detection purposes, or enhanced through further derivatization.

Development of Labeling Strategies for Research Probes

The development of labeled analogs of this compound is a critical step in elucidating its biological targets, understanding its mechanism of action, and characterizing its pharmacokinetic properties. Research probes equipped with reporter tags, such as fluorescent molecules or radioisotopes, enable sensitive and specific detection in complex biological systems. While specific labeled probes for this compound are not extensively documented in publicly available literature, established principles of medicinal chemistry and chemical biology provide a clear framework for their rational design and synthesis.

The core structure of this compound offers several strategic points for the introduction of labels. These include the furan ring, the benzamide moiety, and the phenolic hydroxyl group. The choice of labeling strategy depends on the type of reporter tag to be incorporated and the desired application of the resulting probe. General strategies for labeling can be broadly categorized into fluorescent labeling and radiolabeling.

Fluorescent Labeling Strategies

Fluorescent probes are invaluable tools for visualizing the distribution of a molecule in cells and tissues through techniques like fluorescence microscopy. nih.gov The development of fluorescently labeled analogs of this compound would likely involve the covalent attachment of a fluorophore. The ideal fluorophore should be relatively small to minimize perturbation of the parent molecule's biological activity, photostable, and possess excitation and emission wavelengths that are compatible with standard imaging equipment and minimally interfere with endogenous fluorescence.

One potential strategy involves the synthesis of derivatives of this compound that incorporate a reactive functional group suitable for conjugation with a fluorophore. For instance, an amino or a carboxyl group could be introduced onto the benzamide or furan ring, which can then be readily coupled to a wide array of commercially available fluorescent dyes (e.g., fluorescein, rhodamine, or cyanine (B1664457) dyes) using standard amide or ester bond-forming reactions.

Another approach is the de novo synthesis of an analog that intrinsically possesses fluorescent properties. This could be achieved by extending the conjugation of the aromatic system or by incorporating a fluorogenic scaffold. However, this approach carries a higher risk of altering the pharmacological profile of the parent compound.

Radiolabeling Strategies

Radiolabeled probes are the gold standard for quantitative biodistribution studies and are essential for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The introduction of a radioisotope into the this compound structure can be achieved through several methods.

A common strategy is the incorporation of tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). Carbon-14 can be introduced by utilizing a ¹⁴C-labeled synthetic precursor in the total synthesis of the molecule. For example, ¹⁴C-labeled benzoic acid could be a starting point. Tritium labeling can often be achieved by catalytic tritiation of an unsaturated precursor or by reduction of a suitable functional group with a tritiated reagent.

For PET imaging, short-lived positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) are required. The synthesis of ¹¹C-labeled analogs often involves the rapid methylation of a precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. The phenolic hydroxyl group on the 3-hydroxybenzamide (B181210) moiety would be a prime target for such a reaction. The introduction of fluorine-18, with its longer half-life, is often more synthetically versatile. This could be accomplished by nucleophilic substitution of a suitable leaving group (e.g., a nitro group or a halogen) on the aromatic ring with [¹⁸F]fluoride. The synthesis of a bromo- or nitro-substituted precursor of this compound would be a necessary intermediate step.

Hypothetical Labeled Analogs and Research Applications

The following table illustrates potential labeling strategies and the intended research applications for hypothetical labeled analogs of this compound.

Labeled Analog NameLabel TypeLabel Position (Hypothetical)Rationale for Design & Intended Research Application
N-(furan-2-ylmethyl)-3-hydroxy-4-(amino)benzamideFluorescent Tag Precursor4-position of the benzamide ringThe introduced amino group serves as a handle for conjugation with a fluorophore. The resulting fluorescent probe would be used for cellular uptake and subcellular localization studies via fluorescence microscopy.
[¹¹C]N-(furan-2-ylmethyl)-3-methoxybenzamideRadioisotope (¹¹C)O-methylation of the 3-hydroxy groupDesigned for in vivo PET imaging to study the brain or peripheral tissue distribution and target engagement of the parent compound.
N-(furan-2-ylmethyl)-[¹⁸F]fluoro-3-hydroxybenzamideRadioisotope (¹⁸F)A position on the benzamide ringThe introduction of ¹⁸F would allow for PET imaging studies with a longer imaging window compared to ¹¹C, facilitating the investigation of pharmacokinetics over several hours.
[³H]this compoundRadioisotope (³H)A non-labile position on the furan or benzamide ringThe tritiated analog would be used in in vitro binding assays to determine the affinity of the compound for its biological target(s) and for quantitative autoradiography in tissue sections.

The successful development of these and other labeled research probes will be instrumental in advancing the understanding of the biological role of this compound and in guiding the future development of its analogs.

Future Research Directions and Translational Challenges in N Furan 2 Ylmethyl 3 Hydroxybenzamide Research

The exploration of N-(furan-2-ylmethyl)-3-hydroxybenzamide and its chemical relatives stands at a promising juncture, with preliminary research hinting at a rich pharmacological potential. However, translating this potential into tangible therapeutic applications requires a concerted effort to address several key scientific and developmental hurdles. The following sections outline critical areas for future investigation, from refining its chemical synthesis to understanding its complex biological interactions.

Q & A

Q. Optimization Tips :

  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Solvent selection : DMF enhances solubility but requires rigorous drying. THF is preferable for moisture-sensitive steps .
  • Catalyst screening : Palladium on carbon (Pd/C) may improve coupling efficiency in certain cases .

Basic: How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Use deuterated methanol (CD₃OD) to resolve signals from the furan (δ 6.2–7.4 ppm), benzamide aromatic protons (δ 7.0–7.8 ppm), and the hydroxy group (broad singlet at δ 5.5–6.0 ppm). Assign peaks via 2D experiments (COSY, HSQC) .
  • LC-MS : Electrospray ionization (ESI) in positive ion mode confirms the molecular ion ([M+H]⁺). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₂H₁₁NO₃) .
  • FT-IR : Key stretches include O–H (3400 cm⁻¹), amide C=O (1650 cm⁻¹), and furan C–O–C (1015 cm⁻¹) .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Methodological Answer:
Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality .
  • Refinement in SHELXL : Apply TWIN and BASF commands to model twinned crystals. Use ISOR restraints for disordered atoms .
  • Validation tools : Check R-factor convergence (target < 0.05) and Platon’s ADDSYM to detect missed symmetry .

Case Study : A 2025 study resolved disorder in the furan ring by refining two conformers with occupancy ratios of 70:30, supported by Hirshfeld surface analysis .

Advanced: What methodologies are recommended for analyzing the biological activity of this compound?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases (e.g., c-MET) using fluorescence polarization assays (IC₅₀ determination) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
  • In vivo models : Evaluate anti-hyperlipidemic activity in rodents (oral dosing, 10–50 mg/kg) with lipid profiling via LC-MS .
  • Metabolite tracking : Use ¹⁴C-labeled compound to study hepatic metabolism and identify glucuronide conjugates .

Advanced: How do structural modifications at the 3-hydroxy position impact bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

Modification Activity Trend Key Study
Methylation (OCH₃) ↓ Solubility, ↑ Metabolic stabilityReduced CYP3A4 inhibition
Fluorination ↑ Binding affinity (H-bonding)2.5× potency vs. c-MET
Esterification Pro-drug activation in plasma90% hydrolysis in 2h

Q. Experimental Design :

  • Parallel synthesis : Generate derivatives via Mitsunobu reaction (DIAD, PPh₃) .
  • Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., c-MET ATP-binding pocket) .

Advanced: How can researchers address discrepancies in reported solubility and stability data?

Methodological Answer:

  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, validated by HPLC-UV .
  • Stability studies :
    • pH stability : Incubate at pH 1–10 (37°C, 24h) and quantify degradation via LC-MS .
    • Oxidative stability : Expose to H₂O₂ (0.3%) and monitor furan ring oxidation by ¹H NMR .
      Data Reconciliation : A 2025 study attributed discrepancies to polymorphic forms (Form I vs. Form II), resolved via PXRD and DSC .

Advanced: What computational tools are effective for predicting the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set to model electrophilic substitution at the furan C3 position .
  • Molecular dynamics (MD) : GROMACS to simulate lipid bilayer penetration (logP = 2.1) .
  • ADMET Prediction : SwissADME for bioavailability radar (TPSA = 65 Ų, logS = -3.2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.